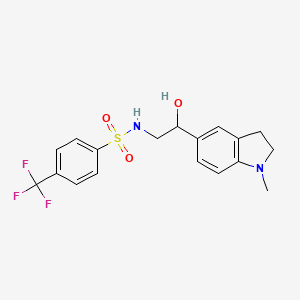

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-7,10,17,22,24H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHDBOIJBZHJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Structural Formula

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. A patent publication describes various compounds with antiviral activity against specific viral strains, suggesting that modifications in the chemical structure can significantly impact efficacy .

Antimicrobial Activity

In a study evaluating derivatives of 4-(trifluoromethyl)benzohydrazide, compounds were screened for their ability to inhibit Mycobacterium tuberculosis and non-tuberculous mycobacteria. The results demonstrated that certain derivatives showed moderate inhibition, indicating potential for the development of new antimicrobial agents .

Acetylcholinesterase Inhibition

Compounds containing similar structural motifs have been investigated for their inhibitory effects on acetylcholinesterase (AChE). The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values lower than those of established drugs, suggesting promising therapeutic applications .

Case Studies

- Antimycobacterial Screening : A series of derivatives were tested against drug-susceptible strains of Mycobacterium tuberculosis. The most effective compounds showed minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM, indicating significant activity against resistant strains .

- Cytotoxicity Evaluation : In vitro assays conducted on various cell lines revealed that while some derivatives demonstrated cytotoxic effects at higher concentrations, others remained non-cytotoxic up to 50 µM. This highlights the importance of structural modifications in enhancing selectivity and reducing toxicity .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of target enzymes, inhibiting their function.

- Receptor Modulation : The compound could act as a modulator for specific receptors involved in neurotransmission or immune response.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have focused on the synthesis of sulfonamide derivatives as potential anticancer agents. Compounds similar to N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines.

- Case Study : A derivative was tested against human cancer cell lines such as HCT-116 and MCF-7, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial properties. The compound's structure suggests potential efficacy against bacterial infections.

- Research Findings : Studies indicate that modifications to the sulfonamide moiety can enhance antibacterial activity. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways.

- Enzyme Targeting : Research has highlighted the ability of certain sulfonamide derivatives to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial survival and proliferation . This inhibition can lead to therapeutic applications in treating infections.

Neurological Applications

Emerging research suggests that compounds with indole structures may possess neuroprotective properties.

Vergleich Mit ähnlichen Verbindungen

β₃-Adrenoceptor Agonists

The compound shares structural motifs with β₃-AR agonists, such as aryl sulfonamide cores and hydrophilic substituents. However, β₃-AR agonists like CGP 12177 (a partial β₃-AR agonist and β₁/β₂-AR antagonist) exhibit species-specific efficacy; for example, rodent β₃-AR agonists often fail in humans due to receptor heterogeneity and low β₃-AR density in human adipose tissue . Unlike CGP 12177, the indoline and hydroxyethyl groups in the target compound may improve selectivity for human β₃-AR, though this remains speculative without direct binding assays.

Retinoic Acid Receptor-Related Orphan Receptor (ROR) Modulators

T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide) is a benzenesulfonamide acting as an ROR inverse agonist . While both compounds feature trifluoromethyl groups, the target molecule’s indoline substituent distinguishes it from T0901317’s trifluoroethyl-hydroxytrifluoromethylphenyl group. This structural divergence suggests divergent receptor targeting: T0901317 modulates nuclear receptors, whereas the target compound’s indoline moiety may favor GPCR interactions (e.g., β₃-AR).

Perfluorinated Benzenesulfonamides

Perfluorinated analogues, such as N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-benzenesulfonamide, exhibit extreme hydrophobicity due to multiple fluorine atoms . The target compound’s single trifluoromethyl group and hydroxyethyl chain likely confer better aqueous solubility, making it more suitable for oral administration compared to heavily fluorinated derivatives.

Functional Group Analysis

Sulfonamide Core

The benzenesulfonamide scaffold is common in pharmaceuticals, enabling hydrogen bonding with target receptors. For example:

Trifluoromethyl Group

The 4-CF₃ group is shared with compounds like N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide, a kinase inhibitor . However, the target’s indoline substituent may shift activity toward metabolic or adrenergic pathways rather than kinase inhibition.

Pharmacokinetic and Selectivity Considerations

Species-Specific Efficacy

β₃-AR agonists like CL 316,243 show high efficacy in rodents but poor human translation due to receptor differences . The target compound’s indoline moiety, absent in classical β₃-AR agonists, may mitigate this issue by enhancing human β₃-AR binding, though clinical validation is required.

Metabolic Stability

The hydroxyethyl group may reduce hepatic clearance compared to methyl or ethyl substituents in analogues like N-methyl-4-[[...]-oxy]-N-[2-(phosphonooxy)ethyl]-benzenesulfonamide . The trifluoromethyl group further resists oxidative metabolism, extending half-life relative to non-fluorinated sulfonamides.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties (Inferred)

Research Implications

The compound’s unique indoline-hydroxyethyl substitution positions it as a candidate for selective β₃-AR activation, addressing historical challenges in human translation . Further studies should prioritize:

Binding assays to confirm β₃-AR vs. ROR/kinase selectivity.

In vivo pharmacokinetics to validate predicted stability and solubility.

Species comparison to assess human vs. rodent receptor efficacy.

Vorbereitungsmethoden

Chlorination of 4-(Trifluoromethyl)Benzenesulfonic Acid

4-(Trifluoromethyl)benzenesulfonic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at 0°C, followed by heating to 35°C for 2.5 hours. This method yields the sulfonyl chloride with a 34.6% isolated yield after extraction with dichloromethane (DCM) and purification via column chromatography (petroleum ether/ethyl acetate).

Reaction Conditions :

- Reactants : 4-(Trifluoromethyl)benzenesulfonic acid (1 equiv), SOCl₂ (10 equiv), DMF (0.1 equiv)

- Solvent : SOCl₂ (neat)

- Temperature : 0°C → 35°C

- Time : 30 minutes (0°C) + 2.5 hours (35°C)

Synthesis of N-(2-Hydroxy-2-(1-Methylindolin-5-yl)ethyl)Amine

The amine component is synthesized via a reductive amination strategy to introduce the hydroxyethyl-indoline moiety.

Preparation of 1-Methylindolin-5-yl Ketone

1-Methylindoline is subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) in DCM at 0°C, yielding 1-methylindolin-5-yl ketone.

Reductive Amination with 2-Aminoethanol

The ketone is reacted with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol at room temperature for 12 hours. This step forms the secondary amine with concurrent reduction of the imine intermediate.

Reaction Conditions :

- Reactants : 1-Methylindolin-5-yl ketone (1 equiv), 2-aminoethanol (1.2 equiv), NaBH₃CN (1.5 equiv)

- Solvent : Methanol

- Temperature : 25°C

- Time : 12 hours

Yield : 78% after column chromatography (ethyl acetate/methanol 9:1).

Coupling of Sulfonyl Chloride and Amine

The final step involves the nucleophilic substitution of the sulfonyl chloride with the synthesized amine.

Sulfonamide Bond Formation

4-(Trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) is added dropwise to a solution of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)amine (1 equiv) and triethylamine (TEA, 1.5 equiv) in DCM at 15°C. The reaction proceeds for 5 hours, followed by aqueous workup and chromatography.

Reaction Conditions :

- Reactants : Sulfonyl chloride (1.1 equiv), amine (1 equiv), TEA (1.5 equiv)

- Solvent : DCM

- Temperature : 15°C

- Time : 5 hours

Yield : 41–45% after purification.

Optimization and Mechanistic Insights

Catalytic Enhancements

The use of iridium catalysts, such as [(Cp*IrCl)₂(4,4',6,6'-tetrahydroxy-2,2'-bipyrimidine)][Cl]₂, has been reported to improve sulfonamide yields (up to 85%) under aqueous conditions at 130°C. However, this method requires further adaptation for compatibility with the indoline substrate.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetone) and mild bases (K₂CO₃, TEA) are critical to prevent decomposition of the trifluoromethyl group. Strong bases like NaOH are avoided due to potential hydrolysis of the sulfonamide bond.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.65 (s, 1H, SO₂NH), 8.48 (d, J = 8.0 Hz, 1H, ArH), 7.59 (t, J = 7.6 Hz, 1H, ArH), 7.20–7.02 (m, 3H, indoline-H), 4.04 (t, J = 8.0 Hz, 2H, CH₂), 2.89 (t, J = 8.0 Hz, 2H, CH₂), 2.11 (s, 3H, N-CH₃).

- ¹³C NMR : δ 167.2 (C=O), 144.5 (CF₃-C), 126.8–118.9 (Ar-C), 62.3 (CH₂-OH), 38.1 (N-CH₃).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Challenges and Alternative Routes

Regioselectivity in Indoline Functionalization

Electrophilic substitution at the 5-position of 1-methylindoline requires precise control to avoid competing reactions at the 3- and 7-positions. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) have shown promise.

Protecting Group Strategies

Temporary protection of the hydroxy group (e.g., as a tert-butyldimethylsilyl ether) during sulfonylation improves yields by preventing side reactions.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide?

Synthesis typically involves multi-step organic reactions, starting with the functionalization of the indole ring and sulfonamide coupling. Key steps include:

- Sulfonylation : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a hydroxylated indole intermediate under basic conditions (e.g., pyridine or triethylamine).

- Purification : Use high-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product.

- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to minimize side products .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Spectroscopic techniques :

- NMR : - and -NMR to verify substituent positions (e.g., trifluoromethyl group at C4 of benzene, indoline methyl group).

- HRMS : High-resolution mass spectrometry for exact mass confirmation (±2 ppm tolerance).

- X-ray crystallography : Resolve stereochemistry of the hydroxyethyl linker and confirm intramolecular hydrogen bonding .

Q. What computational tools are suitable for preliminary target identification?

- Molecular docking : Use AutoDock Vina to predict binding affinities to potential targets (e.g., enzymes or receptors). Key parameters:

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent) or target promiscuity. Mitigation strategies:

- Dose-response curves : Validate activity across multiple concentrations (IC vs EC).

- Orthogonal assays : Combine enzymatic assays with cell-based viability tests.

- Meta-analysis : Apply statistical frameworks to reconcile divergent datasets (e.g., cluster analysis of receptor-ligand interaction profiles) .

Q. What methodological considerations are critical for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with modifications to the indoline methyl group or sulfonamide linker.

- Data normalization : Account for lipophilicity (logP) and solubility effects using standardized buffers (e.g., PBS pH 7.4).

- Machine learning : Train models on physicochemical descriptors (e.g., molecular weight, polar surface area) to predict activity .

Q. How can molecular docking parameters be optimized for this compound’s flexible hydroxyethyl group?

- Conformational sampling : Increase AutoDock Vina’s exhaustiveness to 64 and enable side-chain flexibility in the receptor.

- Scoring function validation : Compare docking poses with co-crystallized ligands in the PDB.

- Water molecule inclusion : Retain key water molecules in the binding pocket to improve hydrogen-bonding predictions .

Key Methodological Insights

- Handling contradictions : Divergent results in bioactivity studies often stem from methodological variability (e.g., receptor expression systems, ligand concentrations). Cross-validation with orthogonal assays is critical .

- Synthetic challenges : The hydroxyethyl group’s stereochemistry requires chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers with distinct biological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.